molecular formula C12H15NO2S B2378447 3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 620590-03-6

3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2378447
CAS RN: 620590-03-6
M. Wt: 237.32
InChI Key: SEVZNAPWHJPPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazole and its derivatives, which are structurally similar to the compound you’re asking about, are known to be pharmacologically significant scaffolds . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

While specific synthesis methods for “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” were not found, related compounds have been synthesized using various methods. For example, a novel series of 2-sulfonyl benzo[d]thiazole 1,1-dioxide containing isoxazole derivatives have been synthesized using highly efficient and environmentally benign ionic methods .

Scientific Research Applications

Formation of Vinyl Sulfides, Thioacetals, and Enaminones

The compound has been studied for its ability to react with sulfur and nitrogen nucleophiles, leading to the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions demonstrate its potential utility in organic synthesis, particularly in the creation of diverse sulfur-containing compounds (Hofsløkken & Skattebol, 1999).

Synthetic Equivalent in Organic Chemistry

This compound serves as a synthetic equivalent for 2,3-dihydro-2,3-dimethylenethiophene, providing a stable precursor in the synthesis of complex organic molecules. It demonstrates the ability to undergo alkylations and lose SO2 upon heating, making it a versatile tool in organic chemistry (Chou & Tsai, 1991).

Ring-Opening and Cycloaddition Reactions

The compound is noted for its applications in ring-opening and cycloaddition reactions. These processes are essential for creating various complex molecules and have significant implications in the synthesis of pharmaceuticals and agrochemicals (Gronowitz, 1993).

Formation and Reactions of Analogues

Research has also focused on the generation and reactions of analogous compounds, which are identified through various [4+2] cycloadducts. Such studies highlight the compound’s role in generating structurally diverse molecules, which is fundamental in medicinal chemistry and material sciences (Vandenberg & Leusen, 1988).

Diels-Alder Reactions

The compound is utilized in Diels-Alder reactions, a cornerstone of organic synthesis. This application underscores its importance in constructing cyclic compounds, which are integral to developing new therapeutic agents (Jaeger, Wang, & Goodson, 1993).

Structural and Vibrational Studies

In-depth structural and vibrational studies of this compound have been conducted using spectroscopic and theoretical quantum chemical methods. These studies are crucial for understanding its electronic properties, which can inform its use in various chemical applications (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Future Directions

While specific future directions for “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” were not found, related compounds like pyrrolopyrazines have been the focus of recent topics for the synthesis of their derivatives and their applications as biologically active moieties . This suggests that there is ongoing interest in the development and study of these types of compounds.

Mechanism of Action

Target of Action

The primary targets of the compound “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Based on the properties of similar thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer progression, microbial growth, and blood pressure regulation

Pharmacokinetics

Thiophene derivatives are generally lipophilic, suggesting that they may be well-absorbed in the gastrointestinal tract . They are also likely to be metabolized in the liver and excreted in the urine and feces . .

Result of Action

Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects . These effects are likely to result from the compound’s interactions with its targets and its impact on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interactions with its targets, and its overall efficacy

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-4-3-5-12(10(9)2)13-11-6-7-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVZNAPWHJPPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CS(=O)(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.